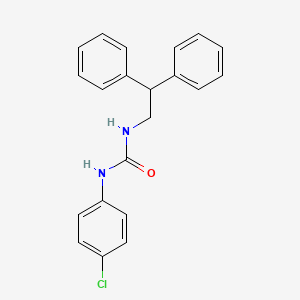![molecular formula C21H20N2O B5880360 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as LMK-235, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent inhibitor of the protein kinase CK2, which plays a role in many cellular processes, including cell proliferation, apoptosis, and DNA repair.
Mécanisme D'action
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by inhibiting the activity of the protein kinase CK2. CK2 is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide can disrupt these processes, leading to the death of cancer cells and the reduction of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the accumulation of beta-amyloid plaques in the brain. In addition, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. In addition, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer biology. However, there are also limitations to using 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other proteins. In addition, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its effectiveness in combination with other chemotherapy drugs for the treatment of cancer. In addition, further studies are needed to determine the safety and efficacy of 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide in humans. Finally, the development of more potent and selective inhibitors of CK2 could lead to the development of more effective therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a complex process that involves several steps. The first step is the synthesis of 4-(4-pyridinylmethyl)benzaldehyde, which is then reacted with 3,4-dimethylaniline to form 3,4-dimethyl-N-(4-formylphenyl)benzamide. This intermediate is then reduced to 3,4-dimethyl-N-(4-aminophenyl)benzamide, which is finally reacted with 4-(4-pyridinylmethyl)phenylboronic acid in the presence of a palladium catalyst to form 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide.
Applications De Recherche Scientifique
3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. In addition, 3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-3-6-19(13-16(15)2)21(24)23-20-7-4-17(5-8-20)14-18-9-11-22-12-10-18/h3-13H,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBAMCUKOMQQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

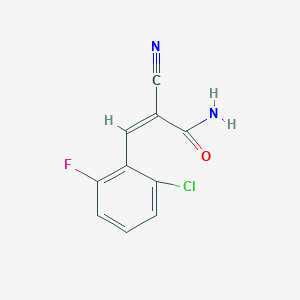
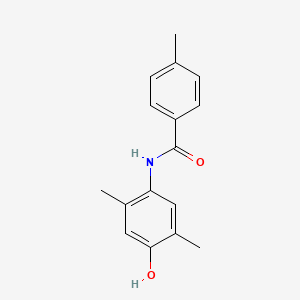
![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)
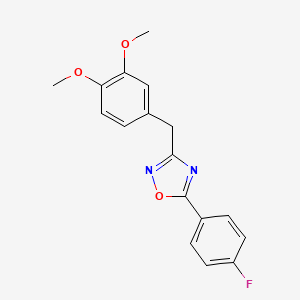
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)
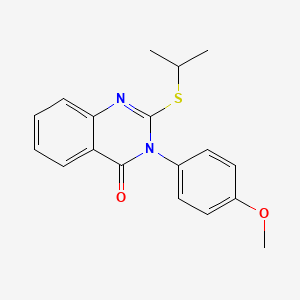
![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
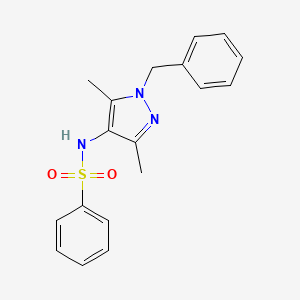
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
